3-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-1-methyl-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
3-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-1-methyl-4,5-dihydro-1H-pyrazol-5-one is a synthetic organic compound known for its unique structural properties and potential applications in various fields of science. This compound features a pyrazolone core substituted with a tert-butyl group, a dimethylamino benzylidene moiety, and a methyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-1-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with a suitable pyrazolone derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-1-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-1-methyl-4,5-dihydro-1H-pyrazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a fluorescent probe due to its conjugated system, which can exhibit fluorescence properties. It is also studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound is used in the development of dyes and pigments due to its chromophoric properties. It is also utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-1-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in oxidative stress pathways can result in antioxidant effects, while its binding to cellular receptors can influence signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)benzaldehyde: A precursor in the synthesis of 3-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-1-methyl-4,5-dihydro-1H-pyrazol-5-one.
N,N-dimethyl-4-((4-nitrophenyl)imino)methyl)aniline: A Schiff base compound with similar structural features.
N′-(4-(dimethylamino)benzylidene)-2-oxo-2H-chromene-3-carbohydrazide: A compound with a similar benzylidene moiety.
Uniqueness
This compound is unique due to its combination of a pyrazolone core with a tert-butyl group and a dimethylamino benzylidene moiety. This unique structure imparts specific chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-tert-butyl-4-[[4-(dimethylamino)phenyl]methylidene]-2-methylpyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-17(2,3)15-14(16(21)20(6)18-15)11-12-7-9-13(10-8-12)19(4)5/h7-11H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTBDBSGXHXHRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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